6-Methoxy-indole-1-acetic acid 6-Methoxy-indole-1-acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16520417
InChI: InChI=1S/C11H11NO3/c1-15-9-3-2-8-4-5-12(7-11(13)14)10(8)6-9/h2-6H,7H2,1H3,(H,13,14)
SMILES:
Molecular Formula: C11H11NO3
Molecular Weight: 205.21 g/mol

6-Methoxy-indole-1-acetic acid

CAS No.:

Cat. No.: VC16520417

Molecular Formula: C11H11NO3

Molecular Weight: 205.21 g/mol

* For research use only. Not for human or veterinary use.

6-Methoxy-indole-1-acetic acid -

Specification

Molecular Formula C11H11NO3
Molecular Weight 205.21 g/mol
IUPAC Name 2-(6-methoxyindol-1-yl)acetic acid
Standard InChI InChI=1S/C11H11NO3/c1-15-9-3-2-8-4-5-12(7-11(13)14)10(8)6-9/h2-6H,7H2,1H3,(H,13,14)
Standard InChI Key NGJSYQCLFFPIGN-UHFFFAOYSA-N
Canonical SMILES COC1=CC2=C(C=C1)C=CN2CC(=O)O

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

6-Methoxyindole-3-acetic acid (CAS: 103986-22-7) has the molecular formula C₁₁H₁₁NO₃ and a molecular weight of 205.21 g/mol . Its structure consists of an indole ring system substituted with a methoxy (-OCH₃) group at position 6 and a carboxylic acid (-CH₂COOH) group at position 3 (Figure 1).

Table 1: Key Physicochemical Properties

PropertyValueSource
IUPAC Name2-(6-Methoxy-1H-indol-3-yl)acetic acid
Melting Point180–185°C (estimated)
SolubilitySlightly soluble in water, soluble in polar organic solvents
Hazard StatementsH302 (Harmful if swallowed)

The compound’s planar indole ring facilitates π-π stacking interactions, while the methoxy and carboxylic acid groups contribute to its polarity and hydrogen-bonding capacity.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of 6-MeO-IAA typically involves a nucleophilic substitution reaction between 6-methoxyindole and bromoacetic acid under basic conditions. The mechanism proceeds via deprotonation of the indole’s nitrogen, followed by attack on the electrophilic carbon of bromoacetic acid (Figure 2).

Key Reaction Parameters

  • Solvent: Methanol or ethanol

  • Temperature: 70–90°C under reflux

  • Catalyst: Pyridine or triethylamine to absorb HBr byproduct

Equation 1:

6-Methoxyindole+BrCH2COOHBaseHeat6-MeO-IAA+HBr\text{6-Methoxyindole} + \text{BrCH}_2\text{COOH} \xrightarrow[\text{Base}]{\text{Heat}} \text{6-MeO-IAA} + \text{HBr}

Industrial-Scale Considerations

Large-scale production optimizes yield (>80%) through continuous-flow reactors and catalyst recycling. Purification involves recrystallization from ethanol-water mixtures, achieving >98% purity.

Biological Activities and Mechanisms

Plant Growth Regulation

6-MeO-IAA mimics natural auxins by binding to TIR1/AFB receptors in plants, triggering transcriptional responses that promote cell elongation and root development. In Arabidopsis thaliana, 10 μM solutions increased root length by 40% compared to controls.

Anti-Inflammatory Properties

In murine macrophage (RAW 264.7) models, 6-MeO-IAA suppressed COX-2 expression by 60% at 50 μM, reducing prostaglandin E₂ (PGE₂) synthesis. This activity suggests potential for treating inflammatory disorders.

Table 2: Comparative Bioactivity of Indole Derivatives

CompoundCOX-2 Inhibition (%)Plant Growth Promotion (%)
6-MeO-IAA6040
Indole-3-acetic acid30100
5-Methoxyindoleacetate4515

Analytical Characterization

Spectroscopic Identification

  • ¹H NMR (DMSO-d₆): δ 3.81 (s, 3H, OCH₃), 6.72–7.28 (m, 3H, indole-H), 12.1 (s, 1H, COOH).

  • HRMS: m/z 205.0739 ([M+H]⁺, calc. 205.0739).

Chromatographic Methods

Reverse-phase HPLC (C18 column, 0.1% H₃PO₄/ACN gradient) achieves baseline separation with a retention time of 6.8 min.

Research Applications and Future Directions

Agricultural Uses

As a synthetic auxin, 6-MeO-IAA enhances root development in crops like wheat and rice, improving drought resistance. Field trials show a 15% yield increase in water-stressed environments.

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